Cas no 895240-02-5 (rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans)

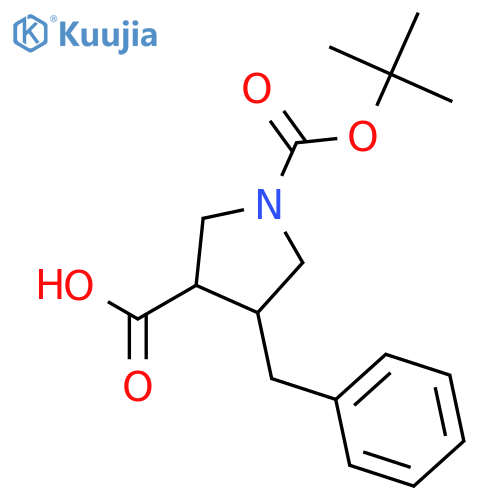

895240-02-5 structure

商品名:rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans

CAS番号:895240-02-5

MF:C17H23NO4

メガワット:305.36882519722

MDL:MFCD08056313

CID:1068104

PubChem ID:28875777

rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 化学的及び物理的性質

名前と識別子

-

- (3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic Acid

- (3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID

- rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans

- (3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

- XEXAQXOMAAQNNI-KBPBESRZSA-N

- (3R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- EN300-761225

- 1279031-48-9

- SCHEMBL2934462

- (3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylicAcid

- (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected

- (3R*,4R*)-4-Benzyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester

- 895240-02-5

- MFCD08056313

- rel-(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

-

- MDL: MFCD08056313

- インチ: InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1

- InChIKey: XEXAQXOMAAQNNI-KBPBESRZSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C[C@H](CC2=CC=CC=C2)[C@H](C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 305.16270821g/mol

- どういたいしつりょう: 305.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.8Ų

rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1608230-0.5g |

rac-(3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |

895240-02-5 | 95% | 0.5g |

$803.0 | 2023-07-10 | |

| Chemenu | CM382878-500mg |

(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |

895240-02-5 | 95%+ | 500mg |

$876 | 2024-07-21 | |

| Enamine | EN300-1608230-2500mg |

rac-(3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |

895240-02-5 | 95.0% | 2500mg |

$2014.0 | 2023-09-23 | |

| Aaron | AR00GSOA-10g |

(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |

895240-02-5 | 95% | 10g |

$6104.00 | 2024-07-18 | |

| 1PlusChem | 1P00GSFY-5g |

(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |

895240-02-5 | 95% | 5g |

$3747.00 | 2024-04-20 | |

| Aaron | AR00GSOA-5g |

(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |

895240-02-5 | 95% | 5g |

$4124.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306428-100mg |

4-Benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |

895240-02-5 | 95+% | 100mg |

¥2693.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306428-250mg |

4-Benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |

895240-02-5 | 95+% | 250mg |

¥3838.00 | 2024-04-26 | |

| A2B Chem LLC | AH82558-10g |

(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

895240-02-5 | 95% | 10g |

$4689.00 | 2024-04-19 | |

| 1PlusChem | 1P00GSFY-1g |

(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |

895240-02-5 | 95% | 1g |

$1334.00 | 2024-04-20 |

rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

895240-02-5 (rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:895240-02-5)rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):275.0/437.0/891.0